molecular formula C15H16N6O2 B12810732 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 78439-24-4

1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12810732
CAS No.: 78439-24-4
M. Wt: 312.33 g/mol
InChI Key: RTRROIUHWKBNRP-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrazolone core, followed by the introduction of the diazenyl group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may employ continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining consistency and efficiency.

Chemical Reactions Analysis

1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the diazenyl group to amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. Additionally, the pyrazolone core may interact with various proteins and enzymes, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    1,3-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Differing by the position of methyl groups, which can affect its chemical reactivity and biological activity.

    1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-thione:

    1,5-Dimethyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-amine: Containing an amine group, which can influence its solubility and interaction with biological targets.

Properties

CAS No.

78439-24-4

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

1,5-dimethyl-4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C15H16N6O2/c1-9-12(14(22)19-16-9)17-18-13-10(2)20(3)21(15(13)23)11-7-5-4-6-8-11/h4-8,12H,1-3H3,(H,19,22)

InChI Key

RTRROIUHWKBNRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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